2-Bromo-5-fluorobenzohydrazide
Overview
Description
2-Bromo-5-fluorobenzohydrazide is an organic compound with the molecular formula C7H6BrFN2O. It is a derivative of benzohydrazide, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 5 positions, respectively.
Mechanism of Action
Target of Action
It is known that hydrazone derivatives, to which this compound belongs, have been shown to exhibit interesting biological activities such as antibacterial, antifungal, and antitumor effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Based on its structural similarity to other hydrazone derivatives, it is likely that it interacts with its targets through the formation of hydrogen bonds and other non-covalent interactions .
Result of Action
Based on the known biological activities of hydrazone derivatives, it can be inferred that this compound may have potential antibacterial, antifungal, and antitumor effects .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-fluorobenzohydrazide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as hydrolases and oxidoreductases. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to alterations in metabolic pathways. For instance, this compound can bind to the active site of hydrolases, preventing the substrate from accessing the enzyme and thereby inhibiting its catalytic function . Additionally, it may interact with proteins involved in signal transduction, potentially affecting cellular communication and response mechanisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death . It also affects cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For instance, this compound may inhibit oxidoreductases by binding to their active sites, thereby preventing the reduction-oxidation reactions essential for cellular respiration. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, toxic effects can be observed, including cellular damage and organ dysfunction. Threshold effects have been noted, where a certain dosage level must be reached before significant biochemical and physiological changes occur. These findings underscore the importance of dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and overall activity. Additionally, this compound can influence metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, resulting in altered levels of metabolic intermediates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria, where it exerts its biochemical effects. The distribution pattern of this compound is influenced by its chemical properties, including its hydrophobicity and molecular size, which determine its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in the cytoplasm and mitochondria, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its efficacy in modulating biochemical pathways. The localization within mitochondria, in particular, suggests a role in affecting mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluorobenzohydrazide typically involves the reaction of 2-Bromo-5-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluorobenzohydrazide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Condensation reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Condensation reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Hydrazones: Formed from condensation reactions with aldehydes or ketones.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-5-fluorobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
- 2-Bromo-5-fluorobenzaldehyde
- 2-Bromo-5-fluorobenzoic acid
- 2-Bromo-5-fluorobenzonitrile
Comparison: 2-Bromo-5-fluorobenzohydrazide is unique due to the presence of the hydrazide functional group, which imparts distinct reactivity and biological activity compared to its analogs. For instance, 2-Bromo-5-fluorobenzaldehyde is primarily used as a precursor in organic synthesis, while 2-Bromo-5-fluorobenzoic acid is utilized in the preparation of various derivatives. The hydrazide group in this compound allows for the formation of hydrazones and other nitrogen-containing compounds, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
2-bromo-5-fluorobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-6-2-1-4(9)3-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHIUBDBCVUFLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588626 | |
Record name | 2-Bromo-5-fluorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928327-82-6 | |
Record name | 2-Bromo-5-fluorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.